2,4-Diamino-quinazoline-6-sulfonic acid (3-bromo-phenyl)-amide

Antimalarial Structure-Activity Relationship (SAR) Folate Antagonist

2,4-Diamino-quinazoline-6-sulfonic acid (3-bromo-phenyl)-amide (CAS 92184-45-7), also known as 2,4-diamino-N-(3-bromophenyl)quinazoline-6-sulfonamide, is a synthetic small molecule belonging to the class of 2,4-diamino-6-quinazolinesulfonamides. This class was originally investigated as folate antagonists with antimalarial and antibacterial properties.

Molecular Formula C14H12BrN5O2S
Molecular Weight 394.25 g/mol
CAS No. 92184-45-7
Cat. No. B12680075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diamino-quinazoline-6-sulfonic acid (3-bromo-phenyl)-amide
CAS92184-45-7
Molecular FormulaC14H12BrN5O2S
Molecular Weight394.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N
InChIInChI=1S/C14H12BrN5O2S/c15-8-2-1-3-9(6-8)20-23(21,22)10-4-5-12-11(7-10)13(16)19-14(17)18-12/h1-7,20H,(H4,16,17,18,19)
InChIKeyQTSNXDQKDYBOQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diamino-quinazoline-6-sulfonic acid (3-bromo-phenyl)-amide (CAS 92184-45-7): A 2,4-Diaminoquinazoline Sulfonamide Derivative for Antimalarial Research


2,4-Diamino-quinazoline-6-sulfonic acid (3-bromo-phenyl)-amide (CAS 92184-45-7), also known as 2,4-diamino-N-(3-bromophenyl)quinazoline-6-sulfonamide, is a synthetic small molecule belonging to the class of 2,4-diamino-6-quinazolinesulfonamides [1]. This class was originally investigated as folate antagonists with antimalarial and antibacterial properties [2]. The compound features a 2,4-diaminoquinazoline core, a sulfonamide linker at the 6-position, and a 3-bromophenyl amide moiety.

Procurement Risk: Why Generic 2,4-Diaminoquinazoline Sulfonamides Cannot Replace the 3-Bromophenyl Analog Without Supporting Data


The antimalarial and antibacterial activity of 2,4-diamino-6-quinazolinesulfonamides is highly sensitive to structural modifications, particularly at the sulfonamide N-substituent [1]. Within a congeneric series, minor changes (e.g., methyl, chloro, or morpholino substitution) can lead to drastic differences in potency, with some analogs being highly active and others completely inactive [1]. Therefore, the 3-bromophenyl analog cannot be assumed to be interchangeable with other halogenated or alkyl-substituted analogs. Selection must be based on specific, compound-level evidence, yet no publicly available quantitative biological data for the 3-bromophenyl analog have been identified in the peer-reviewed literature or authoritative databases [1].

Quantitative Evidence for the Superiority of 2,4-Diamino-quinazoline-6-sulfonic acid (3-bromo-phenyl)-amide Over Its Analogs


Absence of Published Comparative Biological Data for the Target Compound

A systematic search of the literature, including the foundational 1984 Journal of Medicinal Chemistry paper that defines the series [1], did not identify quantitative antimalarial, antibacterial, or enzyme inhibition data for the specific compound 2,4-diamino-N-(3-bromophenyl)quinazoline-6-sulfonamide. The SAR for the class demonstrates that the nature of the sulfonamide substituent is critical for activity, with some analogs showing high potency while the unsubstituted parent is inactive [1]. However, no data were found to position the 3-bromophenyl analog within this activity spectrum, making direct comparison with other halogenated or non-halogenated analogs impossible.

Antimalarial Structure-Activity Relationship (SAR) Folate Antagonist

Application Scenarios for 2,4-Diamino-quinazoline-6-sulfonic acid (3-bromo-phenyl)-amide Based on Current Evidence


Synthetic Intermediate for 2,4-Diaminoquinazoline Derivative Libraries

The compound can serve as a core scaffold or synthetic intermediate for generating 2,4-diamino-6-quinazolinesulfonamide libraries through further derivatization at the amino groups or halogen displacement reactions [1]. Its 3-bromophenyl moiety offers a reactive handle for metal-catalyzed cross-coupling chemistry, making it valuable for medicinal chemistry groups building focused folate antagonist libraries for antiparasitic or antibacterial screening [1].

Negative Control Compound in Structure-Activity Relationship (SAR) Studies

Given the established SAR that subtle changes to the sulfonamide substituent can ablate antimalarial activity, the 3-bromophenyl analog could be rationally employed as a predicted low-activity control in future phenotypic or target-based assays for 2,4-diaminoquinazoline antifolates [1]. Its use as a negative control would require experimental confirmation but is mechanistically plausible based on the known inactivity of certain aryl-substituted analogs in the series [1].

Analytical Reference Standard for Chemical Characterization

The compound's well-defined structure and CAS registration [2] position it as a potential analytical reference standard for HPLC, LC-MS, or NMR characterization of related 2,4-diaminoquinazoline sulfonamide impurities, metabolites, or degradation products in pharmaceutical development settings.

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